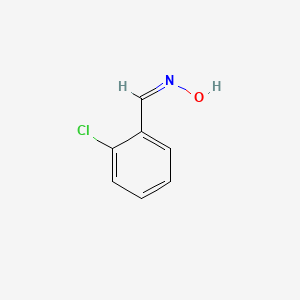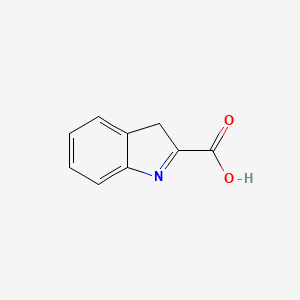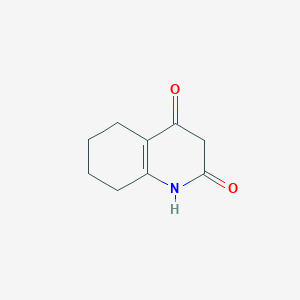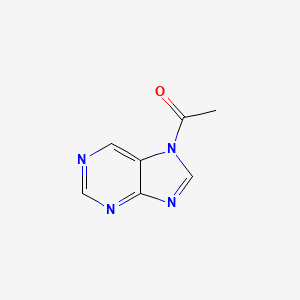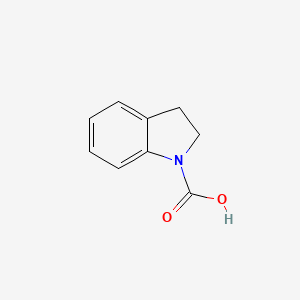
8-Fluoro-5-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-5-methylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Direct Fluorination:
- Reaction:
5-methylquinoline+Fluorinating agent→this compound
Starting Material: 5-methylquinoline
Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)
Conditions: Typically carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
- Reaction:
-
Cyclization and Cycloaddition Reactions:
- Starting Material: Appropriate substituted aniline and β-ketoester
- Reagents: Acid catalysts like polyphosphoric acid (PPA)
- Conditions: Heating at elevated temperatures (140°C)
- Reaction:
Substituted aniline+β-ketoester→this compound
Industrial Production Methods:
Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Organic solvents like dimethylformamide (DMF) at elevated temperatures
- Products: Substituted quinoline derivatives
-
Electrophilic Substitution:
- Reagents: Electrophiles such as halogens or nitro groups
- Conditions: Acidic conditions, often using Lewis acids as catalysts
- Products: Halogenated or nitro-substituted quinolines
-
Cross-Coupling Reactions:
- Reagents: Organometallic reagents such as boronic acids
- Conditions: Palladium catalysts in the presence of bases
- Products: Biaryl quinoline derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
- Employed in the study of reaction mechanisms involving fluorinated heterocycles.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
- Studied for its antimicrobial and antiviral properties.
Medicine:
- Explored as a potential therapeutic agent in the treatment of diseases such as malaria and cancer.
- Used in the development of new drugs with improved pharmacokinetic properties.
Industry:
- Utilized in the production of liquid crystals for display technologies.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison:
- 8-Fluoro-5-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity.
- Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for specific applications in medicinal chemistry and industry.
Properties
IUPAC Name |
8-fluoro-5-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPAWBWUZAAXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
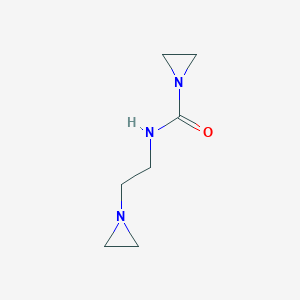

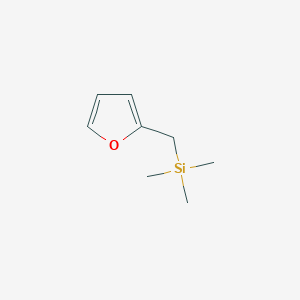

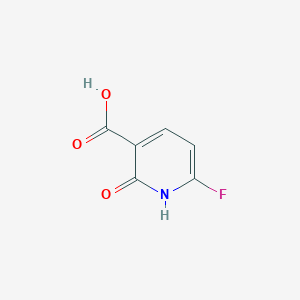
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)
